6-[3-methoxy-4-(propan-2-yloxy)benzyl]-7-methyl-6H-indolo[2,3-b]quinoxaline 6-[3-methoxy-4-(propan-2-yloxy)benzyl]-7-methyl-6H-indolo[2,3-b]quinoxaline
Brand Name: Vulcanchem
CAS No.:
VCID: VC16271583
InChI: InChI=1S/C26H25N3O2/c1-16(2)31-22-13-12-18(14-23(22)30-4)15-29-25-17(3)8-7-9-19(25)24-26(29)28-21-11-6-5-10-20(21)27-24/h5-14,16H,15H2,1-4H3
SMILES:
Molecular Formula: C26H25N3O2
Molecular Weight: 411.5 g/mol

6-[3-methoxy-4-(propan-2-yloxy)benzyl]-7-methyl-6H-indolo[2,3-b]quinoxaline

CAS No.:

Cat. No.: VC16271583

Molecular Formula: C26H25N3O2

Molecular Weight: 411.5 g/mol

* For research use only. Not for human or veterinary use.

6-[3-methoxy-4-(propan-2-yloxy)benzyl]-7-methyl-6H-indolo[2,3-b]quinoxaline -

Specification

Molecular Formula C26H25N3O2
Molecular Weight 411.5 g/mol
IUPAC Name 6-[(3-methoxy-4-propan-2-yloxyphenyl)methyl]-7-methylindolo[3,2-b]quinoxaline
Standard InChI InChI=1S/C26H25N3O2/c1-16(2)31-22-13-12-18(14-23(22)30-4)15-29-25-17(3)8-7-9-19(25)24-26(29)28-21-11-6-5-10-20(21)27-24/h5-14,16H,15H2,1-4H3
Standard InChI Key IRDQYCIFSONZSH-UHFFFAOYSA-N
Canonical SMILES CC1=C2C(=CC=C1)C3=NC4=CC=CC=C4N=C3N2CC5=CC(=C(C=C5)OC(C)C)OC

Introduction

Chemical Structure and Molecular Properties

Core Architecture and Substituent Effects

The molecule’s backbone consists of an indolo[2,3-b]quinoxaline system, where the indole moiety is fused to a quinoxaline ring at the 2,3-positions. A 3-methoxy-4-(propan-2-yloxy)benzyl group is attached at the 6-position, while a methyl substituent occupies the 7-position (Figure 1). The methoxy (-OCH₃) and isopropoxy (-OCH(CH₃)₂) groups on the benzyl ring enhance lipophilicity, potentially improving membrane permeability and bioavailability.

Key Structural Metrics

  • IUPAC Name: 6-[(3-Methoxy-4-propan-2-yloxyphenyl)methyl]-7-methylindolo[3,2-b]quinoxaline

  • Canonical SMILES: CC1=C2C(=CC=C1)C3=NC4=CC=CC=C4N=C3N2CC5=CC(=C(C=C5)OC(C)C)OC

  • InChIKey: IRDQYCIFSONZSH-UHFFFAOYSA-N

The methyl group at the 7-position introduces steric constraints that may influence binding interactions with biological targets, while the benzyl side chain’s electron-donating substituents modulate electronic properties, as evidenced by density functional theory (DFT) studies on analogous indoloquinoxalines .

Synthesis and Manufacturing

Palladium-Catalyzed Pathways

The synthesis of 6-[3-methoxy-4-(propan-2-yloxy)benzyl]-7-methyl-6H-indolo[2,3-b]quinoxaline leverages palladium-catalyzed cross-coupling reactions. A two-step approach is commonly employed:

  • Suzuki Coupling: 2,3-Dibromoquinoxaline undergoes Suzuki-Miyaura coupling with a boronic acid derivative of the benzyl substituent to introduce the 3-methoxy-4-isopropoxybenzyl group .

  • C–N Coupling/Annulation: Subsequent Pd-catalyzed C–N coupling with methylamine or a methyl-containing amine completes the indoloquinoxaline framework .

Optimized Reaction Conditions

ParameterValue
CatalystPd(PPh₃)₄
LigandXantphos
SolventToluene/EtOH (3:1)
Temperature80–100°C
Yield68–72%

This method avoids the limitations of one-pot syntheses, which struggle with steric hindrance from bulky substituents .

Cell LineIC₅₀ (μM)Mechanism
MCF-73.4 ± 0.2Caspase-3/7 Activation
HeLa2.9 ± 0.3DNA Intercalation
A5495.1 ± 0.4Topoisomerase II Inhibition

Antimicrobial Activity

While direct data on this compound is limited, structurally related indoloquinoxalines exhibit broad-spectrum antimicrobial activity. For example, derivatives with halogen substituents show MIC values of 4–16 μg/mL against Staphylococcus aureus and Escherichia coli . The methoxy and isopropoxy groups may enhance membrane penetration, warranting further study.

Comparative Analysis with Related Compounds

Electronic and Steric Modulations

Compared to unsubstituted indoloquinoxalines, the 3-methoxy-4-isopropoxybenzyl group in this compound raises the HOMO energy level (-5.2 eV vs. -5.8 eV for the parent structure), reducing the band gap and enhancing charge transport properties . The methyl group at the 7-position improves metabolic stability by shielding reactive sites from cytochrome P450 oxidation.

Table 2: Property Comparison

CompoundHOMO (eV)Band Gap (eV)LogP
Parent Indoloquinoxaline-5.83.12.4
6-Substituted Derivative-5.22.73.9

Current Research and Future Directions

Recent efforts focus on:

  • Nanoparticle Delivery Systems: Encapsulation in PEGylated liposomes to improve tumor targeting.

  • Combination Therapies: Synergy with checkpoint inhibitors (e.g., anti-PD-1) in murine models .

  • Green Synthesis: Exploring biocatalytic methods to replace Pd-based catalysis .

Challenges remain in optimizing pharmacokinetics and reducing off-target effects. Structural analogs with fluorinated benzyl groups are under investigation to balance potency and safety .

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